molecular formula C14H23NO B132371 N-(3,5-Dimethyladamantan-1-yl)acetamide CAS No. 19982-07-1

N-(3,5-Dimethyladamantan-1-yl)acetamide

Cat. No.: B132371
CAS No.: 19982-07-1
M. Wt: 221.34 g/mol
InChI Key: WVIRSYCDAYUOMJ-UHFFFAOYSA-N
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Description

N-(3,5-Dimethyladamantan-1-yl)acetamide, also known as this compound, is a useful research compound. Its molecular formula is C14H23NO and its molecular weight is 221.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

NMDA Receptor-Mediated Responses

Memantine, a derivative of N-(3,5-Dimethyladamantan-1-yl)acetamide, has been studied for its effects on NMDA (N-methyl-D-aspartate) receptor-mediated responses. In vivo studies on rats show that memantine selectively reduces responses to NMDA without significantly affecting spontaneous activity, nociceptive responses, or blood pressure (Herrero, Headley, & Parsons, 1994).

Patch Clamp Studies

Memantine has been tested on cultured neurones for its antagonistic effects on NMDA receptors. The findings indicate that memantine concentration-dependently antagonizes responses to NMDA and shows selectivity for NMDA over other neurotransmitters like L-AMPA and GABA (Parsons, Gruner, Rozental, Millar, & Lodge, 1993).

Hydrolytic Reaction Study

A study focusing on the hydrolysis of amides, including 1-acetamido-3,5-dimethyladamantane, found that optimal hydrolysis occurs in alkaline conditions, suggesting potential routes for synthesis or modification of related compounds (Feng, 2005).

Alzheimer’s Disease Treatment

Research into memantine derivatives as multitarget agents in Alzheimer’s disease highlights the potential for these compounds in addressing neurodegenerative conditions. These derivatives combine memantine’s properties with those of neuroprotectants like antioxidants and acetylcholinesterase inhibitors (Marotta, Basagni, Rosini, & Minarini, 2020).

Environmental Applications

The compound has also been used in environmental applications, such as a molecular probe for measuring carbonyl compounds in water samples, demonstrating its utility in analytical chemistry (Houdier, Perrier, Defrancq, & Legrand, 2000).

Anticancer Activity

Certain derivatives of the compound have shown reasonable anticancer activity, particularly against melanoma-type cell lines, suggesting potential therapeutic applications in oncology (Duran & Demirayak, 2012).

Mechanism of Action

While the specific mechanism of action for “N-(3,5-Dimethyladamantan-1-yl)acetamide” is not known, it’s worth noting that memantine, a structurally similar compound, acts as a N-methyl D-aspartate (NMDA) antagonist. It blocks the toxic effects associated with excess glutamate and regulates glutamate activation .

Properties

IUPAC Name

N-(3,5-dimethyl-1-adamantyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-10(16)15-14-6-11-4-12(2,8-14)7-13(3,5-11)9-14/h11H,4-9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIRSYCDAYUOMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC12CC3CC(C1)(CC(C3)(C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30414994
Record name N-(3,5-Dimethyladamantan-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30414994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19982-07-1
Record name 1-Acetamido-3,5-dimethyladamantane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19982-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3,5-Dimethyladamantan-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30414994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3,5-dimethyl-1-adamantyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.320
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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